![molecular formula C12H9N3 B2461849 2-(3-吡啶基)咪唑并[1,2-a]吡啶 CAS No. 158629-07-3](/img/structure/B2461849.png)
2-(3-吡啶基)咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ringThe imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmacologically active molecules, making it a valuable target for synthetic and medicinal chemists .
科学研究应用
2-(3-Pyridyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
2-(3-Pyridyl)imidazo[1,2-a]pyridine exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
The cellular effects of 2-(3-Pyridyl)imidazo[1,2-a]pyridine are diverse. It has been shown to have potent anticancer activity against breast cancer cells . It also exhibits significant activity against various infectious diseases .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Pyridyl)imidazo[1,2-a]pyridine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-(3-Pyridyl)imidazo[1,2-a]pyridine has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment
Dosage Effects in Animal Models
The effects of 2-(3-Pyridyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At a dosage of 30 mg/kg mouse body weight, it significantly decreased M. tuberculosis burden in the lungs and spleens of mice .
Metabolic Pathways
It is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting it may interact with enzymes or cofactors involved in these pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones. This reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination . The reaction conditions typically involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Pyridyl)imidazo[1,2-a]pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(3-Pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP), molecular oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
作用机制
The mechanism of action of 2-(3-Pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as glutamine synthetase, which is a potential target for tuberculosis drug development . The compound’s effects are mediated through binding to the active site of the enzyme, thereby inhibiting its activity and disrupting essential biological processes .
相似化合物的比较
2-(3-Pyridyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar biological activities and applications.
3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine substituent, which can be further functionalized for various applications.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, known for their biological and therapeutic value.
The uniqueness of 2-(3-Pyridyl)imidazo[1,2-a]pyridine lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile scaffold for drug development and other applications .
属性
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZGRQBHXFHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
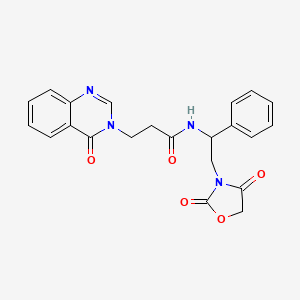


![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)
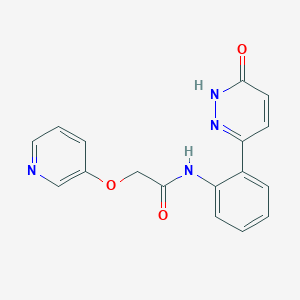
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)
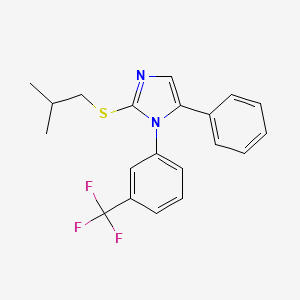
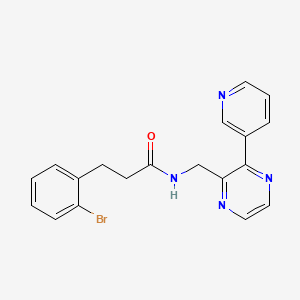
![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)
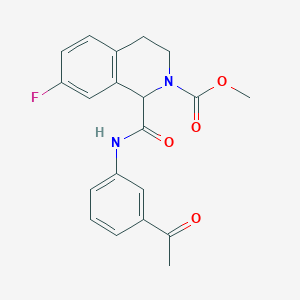
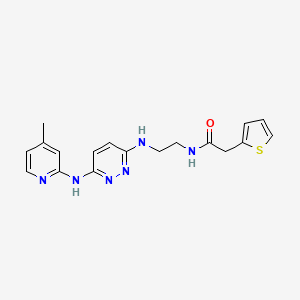
![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)
![2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B2461788.png)
![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)
